20alpha-Dihydrocortisone

Clinical Chemistry LC-MS/MS Method Validation Cushing's Syndrome Diagnosis

20alpha-Dihydrocortisone (20α-DHE; CAS 3615-87-0) is an endogenous C20-reduced metabolite of cortisone within the glucocorticoid metabolic cascade, possessing the molecular formula C₂₁H₃₀O₅ and a molecular weight of 362.46 g/mol. It belongs to the C21-steroid (gluco/mineralocorticoid) class and is structurally characterized by the saturation of the C20 ketone to a 20α-hydroxyl group, yielding a pregn-4-ene-3,11-dione backbone with 17α,20α,21-trihydroxy substitution.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
CAS No. 3615-87-0
Cat. No. B1212273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20alpha-Dihydrocortisone
CAS3615-87-0
Synonyms17,20 beta,21-trihydroxypregn-4-ene-3,11-dione
20-dihydrocortisone
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer
Reichstein's substance U
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1
InChIKeyXBIDABJJGYNJTK-VDUMFTQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20alpha-Dihydrocortisone (CAS 3615-87-0): A Corticosteroid Metabolite Reference Standard for Precision Cortisol Pathway Analysis


20alpha-Dihydrocortisone (20α-DHE; CAS 3615-87-0) is an endogenous C20-reduced metabolite of cortisone within the glucocorticoid metabolic cascade, possessing the molecular formula C₂₁H₃₀O₅ and a molecular weight of 362.46 g/mol [1]. It belongs to the C21-steroid (gluco/mineralocorticoid) class and is structurally characterized by the saturation of the C20 ketone to a 20α-hydroxyl group, yielding a pregn-4-ene-3,11-dione backbone with 17α,20α,21-trihydroxy substitution [2]. As a secondary metabolite formed via 20α-hydroxysteroid dehydrogenase (20α-HSD) activity on cortisone, 20α-DHE occupies a critical node in the peripheral metabolism of cortisol and is routinely detected in human urine, saliva, and serum [3]. Its quantitative measurement is of growing importance in clinical endocrinology, stress biomarker research, and anti-doping analysis.

Why 20alpha-Dihydrocortisone Cannot Be Replaced by Cortisol, Cortisone, or Its 20beta-Epimer in Analytical and Functional Assays


Substitution of 20alpha-Dihydrocortisone with cortisol, cortisone, or 20β-dihydrocortisone in analytical or biological studies is scientifically unsound because the C20 stereochemistry dictates fundamentally different chromatographic behavior, immunoassay cross-reactivity, and biological activity. While cortisol and 20α-DHE share an identical molecular mass (362.46 Da) and comparable MS/MS fragmentation transitions (m/z 363.1→121.1), they exhibit distinct retention times that can lead to inaccurate cortisol quantification when chromatographic resolution is insufficient [1]. Furthermore, the 20α and 20β epimers show a >4-fold difference in urinary excretion abundance (5.7 vs. 1.3 µmol/mol creatinine) [2] and divergent immunoassay interference profiles—20α-DHE demonstrates no detectable cross-reactivity in the IMMULITE cortisol assay at 1000 µg/dL, whereas the 20α-dihydrocortisol analog registers 0.28% cross-reactivity [3]. Class-level evidence from structurally analogous 20-dihydroprednisolone derivatives indicates that 20β-configuration confers higher glucocorticoid receptor binding affinity and greater anti-inflammatory potency than the 20α-epimer, establishing that stereochemical configuration at C20 is a critical determinant of pharmacological activity [4].

Quantitative Differentiation Evidence for 20alpha-Dihydrocortisone (CAS 3615-87-0) Against Closest Analogs


Chromatographic Interference in Cortisol LC-MS/MS: 20α-DHE vs. 20β-DHE Resolution

In the LC-MS/MS determination of cortisol in saliva and urine, both 20α-dihydrocortisone and 20β-dihydrocortisone share molecular mass (362.46 Da) and MS/MS fragmentation pattern (transitions m/z 363.1→121.1, 363.1→115.1, and 363.1→97.1) with cortisol under positive-ion electrospray ionization [1]. Critically, 20β-dihydrocortisone co-eluted with cortisol in the original chromatographic setup, producing falsely elevated cortisol measurements, whereas 20α-dihydrocortisone eluted close to cortisol but could be successfully chromatographically separated by adjustment of column and mobile phase conditions [1]. This establishes that 20α-DHE is distinguishable from cortisol through optimized chromatography, but its presence—along with the 20β epimer—must be explicitly addressed during method validation.

Clinical Chemistry LC-MS/MS Method Validation Cushing's Syndrome Diagnosis

Urinary Excretion Abundance: 20α-Dihydrocortisone vs. 20β-Dihydrocortisone

In a comprehensive assessment of 20-dihydroisomer urinary excretion in normal human subjects using fully automated liquid chromatography, the median excretion rate of free 20α-dihydrocortisone was 5.7 µmol/mol creatinine, compared to only 1.3 µmol/mol creatinine for the 20β-epimer and 6.7 µmol/mol creatinine for cortisol [1]. This 4.4-fold higher abundance of the 20α form relative to the 20β form was corroborated by an independent study reporting median excretion rates of 6.1 vs. 4.4 µmol/mol creatinine for 20α- and 20β-dihydrocortisone, respectively [2]. Both datasets confirm that 20α-dihydrocortisone is the quantitatively dominant urinary 20-dihydro isomer of cortisone.

Endocrinology Steroid Metabolomics Urinary Biomarker Profiling

Immunoassay Cross-Reactivity: 20α-Dihydrocortisone vs. 20α-Dihydrocortisol in Cortisol Diagnostic Kits

In the FDA-cleared IMMULITE/IMMULITE 1000 Cortisol immunoassay (Siemens Healthcare), cross-reactivity testing at a supra-physiological concentration of 1000 µg/dL demonstrated that 20α-dihydrocortisone produced no detectable signal (ND), whereas the structurally related 20α-dihydrocortisol (the cortisol-derived C20-reduced analog) exhibited 0.28% cross-reactivity under identical conditions [1]. Similarly, 20β-dihydrocortisol and 20β-dihydrocortisone both yielded ND. This differential cross-reactivity profile demonstrates that 20α-DHE possesses superior immunoassay specificity relative to its 11β-hydroxy analog (20α-dihydrocortisol) in this widely deployed clinical platform.

Clinical Immunoassay Diagnostic Specificity Cortisol Measurement

Stereochemistry-Dependent Glucocorticoid Receptor Activity: Class-Level Inference from 20-Dihydroprednisolone Series

In a systematic structure-activity relationship (SAR) study of alkyl and aryl 20ξ-dihydroprednisolonate derivatives—compounds that share the identical C20 reduction chemistry and core steroid scaffold with 20-dihydrocortisone—the 20β-configuration consistently demonstrated higher anti-inflammatory activity in the cotton pellet granuloma assay and greater binding affinity to rat liver glucocorticoid receptors compared to the corresponding 20α-isomers [1]. Although the 20β-epimers exhibited higher receptor binding, the 20α-isomers were found to be more resistant to serum esterase-mediated hydrolysis, conferring longer local residence time in tissue [1]. This class-level SAR principle—that C20 stereochemistry independently modulates receptor affinity, anti-inflammatory potency, and metabolic stability—establishes that 20α-dihydrocortisone and 20β-dihydrocortisone are pharmacologically distinct entities that cannot be assumed functionally equivalent.

Structure-Activity Relationship Glucocorticoid Receptor Anti-Inflammatory Drug Design

Analytical Method Sensitivity: LC-MSn Quantification of 20α-Dihydrocortisone in Human Urine

A validated LC-MSn method for simultaneous quantification of cortisol and 15 of its endogenous metabolites in human urine achieved a limit of detection (LOD) of 0.01 ng/mL and a limit of quantification (LOQ) of 0.05 ng/mL for all 16 analytes, including 20α-dihydrocortisone [1]. The method employed linear ion trap mass spectrometry in ESI negative-ion mode with MS³ and MS⁴ fragmentation experiments, delivering intra-day precision (CV 1.4–9.2%) and inter-day precision (CV 3.6–10.4%) alongside accuracy of 95–110% across the analytical range [1]. Critically, the method was successfully applied to distinguish urinary steroid profiles of patients with Cushing's syndrome (n=2) and Addison's disease (n=1) from 50 healthy controls, demonstrating the clinical discriminatory power of multi-metabolite panels that include 20α-DHE [1].

Bioanalytical Chemistry Metabolomics Anti-Doping Control

Biomarker Utility: 20α-Dihydrocortisone in Stress Detection and Metabolic Disease Profiling

20α-Dihydrocortisone has been explicitly claimed as one of six steroid markers (alongside cortisol, cortisone, 20β-dihydrocortisone, 20α-dihydrocortisol, and 20β-dihydrocortisol) in a patented method for non-invasive stress detection in human sweat using LC-MS/MS [1]. In a clinical study of cystic fibrosis patients (n=25) versus healthy controls (n=70), urinary 20α-DHE levels were measured at 10.40 ± 8.50 (median 7.08, IQR 4.72–12.58) in CF patients versus 14.62 ± 7.18 (median 13.71, IQR 9.06–18.45) in controls (p=0.003), reflecting the systemic dysregulation of glucocorticoid metabolism in CF [2]. Additionally, in obesity-related metabolic studies, 20α-dihydrocortisone has been identified as the best discriminating urinary steroid marker to differentiate normal-weight from excessive body mass in boys during advanced puberty [3].

Stress Biomarkers Non-Invasive Diagnostics Cystic Fibrosis Metabolism

Procurement-Driven Application Scenarios for 20alpha-Dihydrocortisone (CAS 3615-87-0)


LC-MS/MS Method Validation and Quality Control for Clinical Cortisol Assays

Clinical chemistry laboratories developing or validating LC-MS/MS methods for salivary or urinary cortisol must demonstrate chromatographic resolution of cortisol from its endogenous 20-dihydro isomers to avoid diagnostic errors in Cushing's syndrome, adrenal insufficiency, and dexamethasone suppression testing. 20α-Dihydrocortisone reference standard is used to spike calibration and quality control samples to verify baseline separation (≥1.5 resolution) from the cortisol peak, given that the 20β-epimer has been documented to co-elute with cortisol in standard reversed-phase conditions [1]. The standard is also essential for establishing method-specific reference intervals in pediatric and adult populations.

Multi-Analyte Steroid Metabolomics in Adrenal and Metabolic Disease Research

Investigators employing targeted steroid metabolomics panels (LC-MSn or GC-MS) for the differential diagnosis of congenital adrenal hyperplasia, cystic fibrosis-related adrenal dysregulation, or apparent mineralocorticoid excess require 20α-dihydrocortisone as a quantified calibrator. The validated LC-MSn method of Arioli et al. (2022) achieving LOD 0.01 ng/mL for 16 cortisol metabolites demonstrates that 20α-DHE can be reliably quantified alongside cortisol and cortisone to calculate product-to-substrate ratios reflecting 20α-HSD enzymatic activity [2]. The significant reduction of 20α-DHE in CF patients (p=0.003) [3] illustrates its potential as a quantitative disease biomarker.

Anti-Doping and Forensic Steroid Profiling

World Anti-Doping Agency (WADA)-accredited laboratories performing urinary glucocorticoid profiling to detect corticosteroid abuse require authentic reference standards of cortisol metabolites including 20α-dihydrocortisone for unambiguous identification by retention time and mass spectral matching. The Arioli et al. method, specifically validated for anti-doping control applications, underscores the necessity of distinguishing endogenous 20α-DHE from pharmacologically administered corticosteroids that may share metabolic pathways [2].

Non-Invasive Stress Biomarker Assay Development (Sweat and Saliva)

Companies and research groups developing wearable or point-of-care devices for non-invasive stress monitoring via eccrine sweat or saliva analysis require 20α-dihydrocortisone as part of a multiplexed steroid calibration panel. The patent literature explicitly claims the combination of cortisol, cortisone, 20α-dihydrocortisone, 20β-dihydrocortisone, 20α-dihydrocortisol, and 20β-dihydrocortisol for stress quantification in sweat [4]. Pure reference material is needed for analytical validation of these emerging diagnostic platforms.

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